molecular formula C13H18N6O3 B2476360 3-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(oxolan-2-yl)methyl]urea CAS No. 2034534-39-7

3-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(oxolan-2-yl)methyl]urea

Cat. No.: B2476360
CAS No.: 2034534-39-7
M. Wt: 306.326
InChI Key: VCSNAQWMIIPBMG-UHFFFAOYSA-N
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Description

3-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(oxolan-2-yl)methyl]urea is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, thereby permanently inactivating the enzyme and halting downstream signaling. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, and survival of B-cells. Given its central role in B-cell biology, BTK has emerged as a promising therapeutic target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as well as for autoimmune disorders like rheumatoid arthritis. This compound is a key research tool for investigating the pathophysiological roles of BTK, enabling the study of BCR signaling dynamics, immune cell proliferation, and tumor microenvironment interactions in vitro and in vivo. Its high selectivity profile makes it particularly valuable for dissecting specific BTK-mediated functions without significant off-target effects. Researchers utilize this inhibitor to explore mechanisms of drug resistance and to evaluate combination therapies aimed at overcoming resistance in preclinical models. The compound's research value lies in its application for advancing our understanding of hematologic cancers and autoimmune diseases, facilitating the development of novel targeted treatment strategies.

Properties

IUPAC Name

1-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3/c1-19-8-9(5-16-19)12-17-11(22-18-12)7-15-13(20)14-6-10-3-2-4-21-10/h5,8,10H,2-4,6-7H2,1H3,(H2,14,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSNAQWMIIPBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCC3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(oxolan-2-yl)methyl]urea typically involves multiple steps, starting from readily available precursors

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Construction of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a nitrile oxide.

    Introduction of the Urea Moiety: The final step involves the reaction of the oxadiazole-pyrazole intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻), and electrophiles (R-X, where R is an alkyl group and X is a leaving group).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.

Scientific Research Applications

Overview

The compound 3-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(oxolan-2-yl)methyl]urea is a novel derivative that exhibits a range of biological activities due to its unique structural features. The presence of the oxadiazole and pyrazole moieties contributes to its pharmacological potential, making it a subject of interest in various scientific fields, particularly medicinal chemistry.

Biological Activities

  • Antimicrobial Properties
    • Compounds containing oxadiazole rings have been shown to possess significant antimicrobial activity. Studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit comparable antibacterial effects to first-line drugs against various pathogens, including Staphylococcus aureus and Escherichia coli .
    • The incorporation of pyrazole enhances the biological profile of these compounds, increasing their efficacy against bacterial strains .
  • Antioxidant Activity
    • Research indicates that oxadiazole derivatives can act as effective antioxidants. The antioxidant properties are crucial for preventing oxidative stress-related damage in cells, which is linked to various diseases .
  • Anticancer Potential
    • Several studies have explored the anticancer properties of oxadiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest .
    • In vitro assays have confirmed that specific derivatives exhibit potent activity against different cancer cell lines, suggesting potential for further development as anticancer agents.
  • Anti-inflammatory Effects
    • The compound's structure allows it to interact with biological pathways involved in inflammation. Preliminary studies suggest that derivatives may reduce inflammatory responses in cellular models .

Synthetic Routes and Characterization

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates :
    • Key intermediates such as 1-methyl-1H-pyrazol-4-yl and oxadiazole derivatives are synthesized using established protocols involving condensation reactions and cyclization techniques .
  • Coupling Reactions :
    • The final product is obtained through coupling reactions between the prepared intermediates under controlled conditions. Optimization of reaction parameters such as temperature and solvent choice is critical for maximizing yield and purity .
  • Characterization Techniques :
    • The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures and assess purity .

Case Study 1: Antimicrobial Activity

A series of oxadiazole derivatives were synthesized and screened for antimicrobial activity. Among them, compounds with the pyrazole moiety demonstrated enhanced activity compared to traditional antibiotics. This study highlights the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Evaluation

In a study focused on anticancer properties, several derivatives were tested against human cancer cell lines. Results indicated that specific modifications to the oxadiazole ring significantly increased cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Mechanism of Action

The mechanism of action of 3-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(oxolan-2-yl)methyl]urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a urea core with several analogs but is distinguished by its unique substitution pattern:

  • Pyrazole-Urea Derivatives : Compounds like 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) () feature urea linked to pyrazole rings but lack oxadiazole and oxolan groups. Their phenyl and ethyl substituents confer higher hydrophobicity compared to the oxolan’s oxygen-containing ring in the target compound .
  • Hydroxymethylpyrazole-Ureas : 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas () incorporate a hydroxymethyl group at the pyrazole’s 4-position. This polar group contrasts with the target compound’s oxadiazole-methylpyrazole motif, which may reduce solubility but enhance rigidity and target binding .

Physicochemical Properties

Compound Type Substituents Key Properties (Hypothesized or Reported) Reference
Target Compound Oxadiazole, oxolan-methyl Moderate solubility (oxolan), high rigidity (oxadiazole)
9a () Ethyl, phenyl, methyl Low solubility (logP ~3.5), m.p. 120–122°C
5а-l () Hydroxymethyl, alkyl/aryl Higher solubility (logP ~2.0), m.p. 150–170°C

The oxolan group in the target compound may lower logP compared to phenyl-substituted analogs (e.g., 9a), balancing lipophilicity and solubility. However, the hydroxymethylpyrazole-ureas () likely exhibit superior aqueous solubility due to their polar substituents .

Biological Activity

The compound 3-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(oxolan-2-yl)methyl]urea is a synthetic organic molecule that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Characteristics

The compound features a complex structure comprising:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Pyrazole moiety : Often associated with antimicrobial and anticancer properties.
  • Urea linkage : Common in many biologically active compounds.

1. Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit significant antimicrobial properties. For instance:

  • Compounds similar to this compound have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli . In one study, oxadiazole derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 64 to 256 µg/mL against these pathogens .

2. Anticancer Activity

The oxadiazole derivatives have been explored for their anticancer properties:

  • A study indicated that certain oxadiazole derivatives exhibited potent inhibitory effects on thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds were noted to have IC50 values between 0.47 to 1.4 µM against TS proteins .

3. Other Pharmacological Properties

Beyond antimicrobial and anticancer activities, the compound has been investigated for:

  • Anti-inflammatory effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
  • Enzyme inhibition : The compound may serve as an inhibitor for various enzymes, including urease and acetylcholinesterase, with reported IC50 values significantly lower than standard drugs .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • The oxadiazole and pyrazole rings facilitate binding to enzymes or receptors involved in critical cellular pathways.

Case Studies

Several studies highlight the efficacy of similar compounds:

  • Antimicrobial Study : A series of oxadiazole derivatives were synthesized and tested against resistant bacterial strains showing enhanced activity compared to standard antibiotics .
  • Anticancer Research : Derivatives targeting TS were evaluated in vitro and demonstrated significant cytotoxicity against cancer cell lines, indicating their potential as chemotherapeutic agents .

Data Summary

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus4 - 32
AntimicrobialE. coli64 - 256
AnticancerThymidylate Synthase0.47 - 1.4
Urease InhibitionUrease< 21.25

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(oxolan-2-yl)methyl]urea?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. A key approach involves:

Formation of the 1,2,4-oxadiazole core : Reacting 1-methyl-1H-pyrazole-4-carboxamide with hydroxylamine under reflux in ethanol to form an amidoxime intermediate, followed by cyclization with a carbonyl derivative (e.g., ethyl chlorooxalate) .

Urea linkage introduction : The oxadiazole intermediate is alkylated using (oxolan-2-yl)methyl isocyanate in anhydrous toluene under reflux (24–48 hours), with triethylamine as a base to promote nucleophilic substitution .

  • Critical Parameters :
StepSolventTemperatureCatalyst/Yield
Amidoxime formationEthanol80°C75–85%
Oxadiazole cyclizationDCMRT60–70%
Urea couplingToluene110°C50–65%

Q. Which analytical techniques are optimal for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) resolve the oxadiazole methylene protons (δ 4.2–4.5 ppm) and urea NH signals (δ 8.1–8.3 ppm). The tetrahydrofuran (oxolan) protons appear as multiplet signals (δ 3.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) confirms the molecular ion peak at m/z [M+H]⁺ (calculated: 348.17 g/mol) .
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) validates bond lengths (e.g., C–N in oxadiazole: 1.28–1.31 Å) and intermolecular hydrogen bonding (N–H···O) critical for stability .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Kinase Inhibition Screening : Use ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) against kinases like JAK2 or EGFR, given structural similarities to pyrazole-urea kinase inhibitors .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are essential .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Pharmacokinetic Studies : Measure bioavailability and metabolic stability using LC-MS/MS. Poor solubility (logP ~2.5) may require formulation with PEG or cyclodextrins .
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via UPLC-QTOF to detect oxidative metabolites (e.g., hydroxylation at oxadiazole or pyrazole) .
  • Dose Optimization : Use a fractional factorial design to test variables (dose, administration route, frequency) in animal models, ensuring statistical power (n ≥ 8 per group) .

Q. What computational strategies predict the compound’s reactivity and binding modes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., urea carbonyl as electrophilic center) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to kinase ATP pockets (e.g., using GROMACS) with explicit solvent models. Key interactions:
TargetBinding Energy (kcal/mol)Key Residues
JAK2-9.2Leu983, Asp994
EGFR-8.7Met793, Thr854
  • QSAR Modeling : Train models with descriptors like polar surface area (PSA) and H-bond donors to correlate structure with kinase inhibitory activity .

Q. How can intramolecular cyclization side reactions be minimized during synthesis?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR to detect isocyanate intermediates (peak ~2250 cm⁻¹) that may undergo undesired cyclization to oxazinones .
  • Solvent Optimization : Replace toluene with DMF to stabilize intermediates (dielectric constant ε = 36.7) and reduce cyclization rates .
  • Temperature Control : Lower reaction temperature to 80°C (from 110°C) to slow down cyclization kinetics while maintaining urea coupling efficiency .

Data Contradiction Analysis

Q. Conflicting crystallographic How to address discrepancies in reported bond lengths?

  • Methodological Answer :

  • Validation via SHELX Refinement : Re-process raw diffraction data (CCDC depositories) with SHELXL-97, applying Hirshfeld rigid-bond tests to validate C–N/C–O bond lengths (expected range: 1.28–1.35 Å) .
  • Thermal Motion Analysis : Check ADPs (anisotropic displacement parameters) for atomic vibration artifacts. High B-factors (>4 Ų) may indicate disorder requiring TWINABS correction .

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